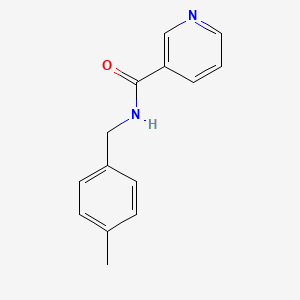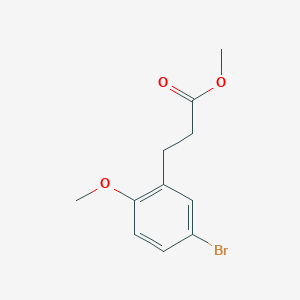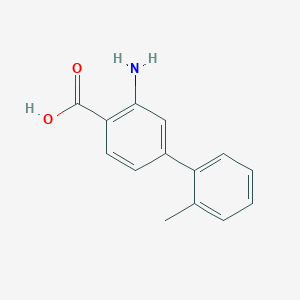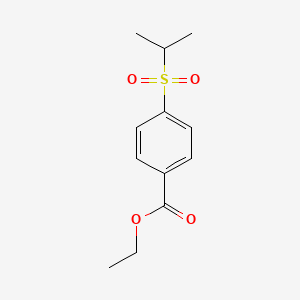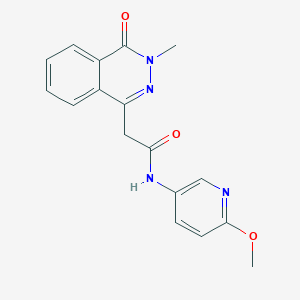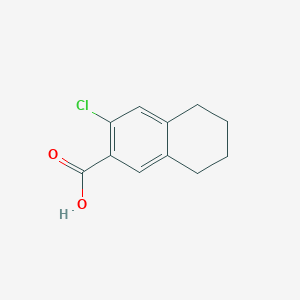
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, also known as CTNCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its anti-inflammatory activity by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid induces apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of enzymatic reactions that result in the programmed cell death of cancer cells.
Biochemical and physiological effects:
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has been found to inhibit the activity of COX-2, which reduces inflammation. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid induces apoptosis in cancer cells, making it a potential chemotherapeutic agent. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has also been found to inhibit the replication of hepatitis B virus, making it a potential antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is its potential as a multi-functional agent that exhibits anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been shown to have low toxicity, making it a potential candidate for drug development. However, one of the limitations of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
The potential applications of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in various fields of scientific research make it a promising compound for future studies. Some of the future directions for 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid research include:
1. Investigating the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-viral activities of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
2. Developing new synthesis methods for 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid that improve its solubility in water and increase its yield.
3. Investigating the potential of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid as a chemotherapeutic agent for various types of cancer.
4. Investigating the potential of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid as an antiviral agent for other viruses.
5. Investigating the potential of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid as a therapeutic agent for other inflammatory diseases.
In conclusion, 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a promising compound that exhibits anti-inflammatory, anti-tumor, and anti-viral activities. Its potential applications in various fields of scientific research make it a promising candidate for future studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves the reaction of 3-chloro-2-naphthoic acid with cyclohexene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The synthesis of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has also been found to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been shown to inhibit the replication of hepatitis B virus, making it a potential antiviral agent.
Propriétés
IUPAC Name |
3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJKHJJPXLYGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
